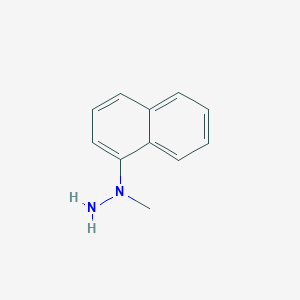

1-Methyl-1-naphthalen-1-ylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-naphthalen-1-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUPDZONJCRPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328706 | |

| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119090-35-6 | |

| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine

This technical guide provides a comprehensive overview of the synthetic pathways for 1-methyl-1-naphthalen-1-ylhydrazine, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the necessary precursors, reaction steps, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

This compound is a substituted hydrazine derivative incorporating a naphthalene moiety. The synthesis of such compounds is of significant interest due to the prevalence of hydrazine derivatives in pharmaceuticals and other biologically active molecules. The synthetic route to this compound is not widely documented in readily available literature, necessitating a pathway constructed from established reactions for analogous compounds. The most logical and chemically sound approach involves a two-step process: the synthesis of the precursor 1-naphthalen-1-ylhydrazine (also known as 1-naphthylhydrazine), followed by its selective N-methylation.

Synthesis of the Precursor: 1-Naphthalen-1-ylhydrazine

Two primary methods for the synthesis of 1-naphthalen-1-ylhydrazine are presented below.

Method A: From 1-Naphthylamine via Diazotization and Reduction

This classic approach involves the conversion of 1-naphthylamine to a diazonium salt, which is then reduced to the corresponding hydrazine.

Experimental Protocol:

An analogous procedure for the synthesis of 2-naphthylhydrazine hydrochloride can be adapted for the 1-naphthyl isomer[1].

-

Diazotization: A suspension of 1-naphthylamine in hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: A solution of tin(II) chloride in hydrochloric acid is added portion-wise to the diazonium salt solution, still under cooling. The resulting mixture is stirred for several hours to allow for the reduction of the diazonium salt to the hydrazine.

-

Isolation: The precipitated 1-naphthalen-1-ylhydrazine hydrochloride is collected by filtration, washed with cold water and diethyl ether, and then dried.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-Naphthylamine | 143.19 | 1.0 | 1.0 | (Starting Amount) |

| Sodium Nitrite | 69.00 | 1.1 | 1.1 | (Calculated) |

| Tin(II) Chloride | 189.60 | 3.0 | 3.0 | (Calculated) |

| Hydrochloric Acid | 36.46 | - | - | (As solvent/reagent) |

| Product: | 194.66 (HCl salt) | - | - | Yield dependent |

Note: The above table provides molar equivalents. The exact amounts should be calculated based on the starting quantity of 1-naphthylamine.

Method B: From 1-Naphthol and Hydrazine Hydrate

A more direct, one-step method involves the reaction of 1-naphthol with hydrazine hydrate, as detailed in a patent[2].

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, 1-naphthol, an aqueous solution of hydrazine hydrate (e.g., 80%), and sodium bisulfite are combined.

-

Reaction Conditions: The mixture is heated to 120-130 °C under a nitrogen atmosphere for an extended period (e.g., 30 hours).

-

Workup and Isolation: After cooling, the reaction mixture is filtered. The solid product is washed with deionized water until the pH is neutral and then dried. The crude product can be recrystallized from an ethanol/water mixture to yield pure 1-naphthalen-1-ylhydrazine.

Quantitative Data:

| Reagent/Product | Amount | Concentration/Purity |

| 1-Naphthol | 25 g | Industrial Grade |

| Hydrazine Hydrate Solution | 200 g | 80% in water |

| Sodium Bisulfite | 20 g | - |

| Product: | 18 g (67% yield) | Recrystallized |

Selective N-Methylation of 1-Naphthalen-1-ylhydrazine

The final step is the selective methylation of the nitrogen atom attached to the naphthalene ring. Direct methylation can lead to a mixture of products (methylation at N-1 vs. N-2, and dimethylation). Therefore, a strategy involving a protecting group is recommended for better selectivity.

Experimental Protocol (Protected Hydrazine Method):

This protocol is based on general methods for the selective alkylation of hydrazine derivatives[3][4].

-

Protection: 1-Naphthalen-1-ylhydrazine is first reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form a Boc-protected hydrazine. This step directs the subsequent alkylation.

-

Metalation: The Boc-protected hydrazine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi), is added to deprotonate the nitrogen atom, forming a nitrogen anion.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is allowed to proceed to completion.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation under reduced pressure.

Quantitative Data:

| Step | Reagent | Equivalents |

| Protection | 1-Naphthalen-1-ylhydrazine | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | |

| Metalation | Boc-protected hydrazine | 1.0 |

| n-Butyllithium (n-BuLi) | 1.1 | |

| Methylation | Methyl Iodide (CH₃I) | 1.1 |

| Deprotection | Boc-protected methylated hydrazine | 1.0 |

| Acid (e.g., TFA or HCl) | Excess |

Visualizations

Overall Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Selective N-Methylation

Caption: Experimental workflow for the selective N-methylation step.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process. The initial preparation of 1-naphthalen-1-ylhydrazine can be accomplished either from 1-naphthylamine or 1-naphthol, with the latter offering a more direct route. Subsequent selective N-methylation is best performed using a protecting group strategy to ensure the desired regioselectivity and avoid over-methylation. The protocols and data presented in this guide provide a solid foundation for the successful laboratory synthesis of this compound for further research and development.

References

Spectroscopic Data for 1-Methyl-1-naphthalen-1-ylhydrazine: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated spectroscopic properties of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic data of analogous structures, namely 1-naphthalen-1-ylhydrazine and 1-methyl-1-phenylhydrazine. Furthermore, a detailed, plausible experimental protocol for the synthesis of the title compound is provided.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| N-CH₃ | 3.0 - 3.3 | s | - |

| NH₂ | 3.6 - 4.0 | br s | - |

| Naphthyl-H | 7.2 - 8.2 | m | - |

Prediction based on data for 1-methyl-1-phenylhydrazine, with adjustments for the naphthalene ring system.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 45 |

| Naphthyl-C (quaternary) | 130 - 150 |

| Naphthyl-CH | 110 - 130 |

Prediction based on general values for N-methylated arylhydrazines and the known spectrum of 1-methylnaphthalene.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 142 | [M - N₂H₂]⁺ |

| 127 | [Naphthyl]⁺ |

Molecular weight of C₁₁H₁₂N₂ is 172.23 g/mol .

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretch (NH₂) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2800 - 3000 | Aliphatic C-H stretch (CH₃) |

| 1600 - 1650 | N-H bend (NH₂) |

| 1450 - 1600 | Aromatic C=C stretch |

Prediction based on the IR spectrum of 1-naphthalen-1-ylhydrazine hydrochloride and general IR data for N-methylated hydrazines.

Experimental Protocols

The synthesis of this compound can be approached through the N-methylation of 1-naphthalen-1-ylhydrazine. The following is a detailed hypothetical protocol.

Synthesis of this compound

Materials:

-

1-naphthalen-1-ylhydrazine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of 1-naphthalen-1-ylhydrazine (1.0 eq) in dry acetone in a round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (3.0 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Characterization:

The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained data can be compared with the predicted values in Tables 1-4.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the characterization of the final product.

Caption: Synthetic route to this compound.

Caption: Workflow for the spectroscopic characterization.

Signaling Pathways and Biological Activity

Currently, there is no published information available regarding any signaling pathways or specific biological activities associated with this compound. Research into this compound would be required to elucidate its potential roles in biological systems.

An In-depth Technical Guide on 1-Methyl-1-naphthalen-1-ylhydrazine

CAS Number: 119090-35-6

Disclaimer: Publicly available information on the specific synthesis, properties, and biological activity of 1-Methyl-1-naphthalen-1-ylhydrazine is limited. This guide provides a comprehensive overview based on established chemical principles and data available for structurally related compounds. The experimental protocols described are representative and may require optimization for the specific synthesis of this compound.

Introduction

This compound is a substituted hydrazine derivative containing both a methyl and a naphthalen-1-yl group attached to the same nitrogen atom. Hydrazine derivatives are a significant class of organic compounds utilized as intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the bulky and electronically distinct naphthalene ring, combined with the methyl group, suggests that this compound could serve as a valuable building block in medicinal chemistry and materials science. Research into hydrazine and hydrazone derivatives has highlighted their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.

Physicochemical Properties

| Property | Value |

| CAS Number | 119090-35-6 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Synonyms | N-Methyl-N-naphthalen-1-yl-hydrazine, 1-Methyl-1-(1-naphthyl)hydrazine |

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on general methods for the preparation of N-substituted hydrazines. One common approach involves the N-arylation of a substituted hydrazine.

Representative Experimental Protocol: N-Arylation of Methylhydrazine

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reaction Scheme:

1-Halonaphthalene + Methylhydrazine → this compound

Materials:

-

1-Iodonaphthalene or 1-Bromonaphthalene

-

Methylhydrazine

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add the anhydrous, degassed solvent to the flask.

-

Add 1-halonaphthalene to the reaction mixture.

-

Add methylhydrazine to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The choice of catalyst, ligand, base, solvent, and temperature are crucial for the success of the reaction and will require experimental optimization.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the nucleophilic nature of the hydrazine moiety. The nitrogen atoms possess lone pairs of electrons, making them susceptible to reaction with electrophiles.

Formation of Hydrazones

A primary reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in organic synthesis and has been utilized to prepare a vast library of biologically active molecules. The formation of a hydrazone from this compound would introduce the naphthalen-1-yl-methyl-hydrazinyl moiety into a new molecular scaffold, potentially leading to novel therapeutic agents.

Reactivity of the N-H Bond

The remaining N-H bond in this compound can undergo further substitution reactions, allowing for the introduction of a second substituent on the nitrogen atom. This provides a route to more complex, tri-substituted hydrazine derivatives.

Potential Biological Significance

While no specific biological data for this compound has been reported, the broader class of hydrazine and hydrazone derivatives has been extensively studied. The incorporation of a naphthalene ring, a common scaffold in medicinal chemistry, suggests that derivatives of this compound could exhibit interesting pharmacological properties. The lipophilic nature of the naphthalene group may influence the compound's ability to cross cell membranes and interact with biological targets.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways that are modulated by this compound. Research into the biological activity of this specific compound would be required to elucidate any such interactions.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate. While specific data on this compound is scarce, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting chemical and biological properties. Further research is needed to fully characterize its synthesis, reactivity, and potential applications. The methodologies and potential applications outlined in this guide are based on established principles of hydrazine chemistry and provide a foundation for future investigations into this compound.

Physical and chemical characteristics of 1-Methyl-1-naphthalen-1-ylhydrazine

Preface

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the physical and chemical characteristics of 1-Methyl-1-naphthalen-1-ylhydrazine. Due to the limited availability of public data on this specific compound, this document also provides information on the closely related compound, Naphthalen-1-ylmethyl-hydrazine, to offer a broader context. It is imperative to note the structural differences between these two compounds when utilizing the provided data.

Compound Identification and Structure

1.1. This compound

1.2. Naphthalen-1-ylmethyl-hydrazine

A structurally related compound, Naphthalen-1-ylmethyl-hydrazine, with the CAS Number 51421-38-6, has more available data[2][3]. It is crucial to distinguish this compound from this compound, as the position of the methyl group and the point of attachment of the naphthalene moiety to the hydrazine group are different, which will significantly influence its chemical and biological properties.

Physicochemical Properties

The following table summarizes the available physicochemical properties for Naphthalen-1-ylmethyl-hydrazine. Data for this compound is largely unavailable.

| Property | Value (for Naphthalen-1-ylmethyl-hydrazine) | Reference |

| Molecular Formula | C11H12N2 | [2][3] |

| Molecular Weight | 172.23 g/mol | [2] |

| Exact Mass | 172.100048391 | [2] |

| PSA (Polar Surface Area) | 38.05 Ų | [2][3] |

| LogP | 2.89430 | [2][3] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 13 | [2] |

| Complexity | 158 | [2] |

| HS Code | 2928000090 | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the provided search results. However, a synthesis route for Naphthalen-1-ylmethyl-hydrazine is mentioned, which could potentially be adapted. The synthesis of Naphthalen-1-ylmethyl-hydrazine has been reported in the literature, for instance, in the Journal of Organic Chemistry, 1965, vol. 30, # 2 p. 321 - 323, starting from 1-Chloromethyl naphthalene[3].

A general workflow for a potential synthesis could be visualized as follows:

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is not available. For the related compound, Naphthalen-1-ylmethyl-hydrazine hydrochloride (CAS 94714-35-9), it is advised to store the stock solution at -80°C for use within 6 months, or at -20°C for use within 1 month to avoid product failure due to repeated freezing and thawing[4]. This suggests that hydrazines with this scaffold may have limited stability in solution at higher temperatures. To improve solubility, it is suggested to heat the solution to 37°C and use sonication[4].

Biological Activity and Signaling Pathways

There is no information in the provided search results regarding the biological activity or any associated signaling pathways for this compound. Hydrazine and hydrazone derivatives, in general, are known to possess a wide range of biological and pharmacological properties and are of considerable interest in medicinal chemistry[5].

Should research on this compound be undertaken, a general workflow for screening its biological activity could be conceptualized as follows:

Spectral Data

No specific spectral data (NMR, IR, MS) for this compound was found. For researchers interested in the naphthalenic moiety, spectral data for 1-Methylnaphthalene is available and can serve as a reference for the signals corresponding to that part of the molecule. The National Institute of Standards and Technology (NIST) provides infrared and mass spectrometry data for 1-Methylnaphthalene (CAS 90-12-0)[6][7]. A Raman spectrum of neat 1-methylnaphthalene has also been described[8].

Conclusion

While the specific compound this compound is identified by CAS number 119090-35-6, there is a significant lack of publicly available data regarding its physical and chemical properties, synthesis, and biological activity. Researchers are encouraged to use the information on the related compound, Naphthalen-1-ylmethyl-hydrazine, with caution, being mindful of the structural differences. Further experimental investigation is required to fully characterize this compound.

References

- 1. N-METHYL-N-NAPHTHALEN-1-YL-HYDRAZINE CAS#: 119090-35-6 [m.chemicalbook.com]

- 2. Naphthalen-1-ylmethyl-hydrazine|lookchem [lookchem.com]

- 3. NAPHTHALEN-1-YLMETHYL-HYDRAZINE | CAS#:51421-38-6 | Chemsrc [chemsrc.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene, 1-methyl- [webbook.nist.gov]

- 7. Naphthalene, 1-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Unlocking the Potential of 1-Methyl-1-naphthalen-1-ylhydrazine: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-naphthalen-1-ylhydrazine is a small molecule with a unique chemical structure combining a naphthalene ring and a methylhydrazine moiety. While specific research on this compound is limited, the well-documented and diverse biological activities of related naphthalene and hydrazine derivatives suggest that this compound represents a promising, yet underexplored, starting point for novel drug discovery and development. This guide provides a comprehensive overview of the potential research areas for this compound, including proposed synthetic routes, potential biological targets, and detailed experimental protocols to facilitate its investigation.

The naphthalene scaffold is a key feature in numerous approved drugs and biologically active molecules, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets. Hydrazine and its derivatives, particularly hydrazones, are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The strategic combination of these two pharmacophores in this compound offers a compelling rationale for its exploration as a novel therapeutic agent.

This document serves as a foundational resource for researchers, outlining potential avenues of investigation and providing the necessary technical guidance to unlock the therapeutic potential of this compound.

Proposed Synthetic Routes

The synthesis of this compound is not yet described in the scientific literature. However, based on established synthetic methodologies for analogous compounds, two plausible routes are proposed.

Route 1: Reductive Amination followed by Methylation

This pathway begins with the synthesis of 1-naphthylhydrazine from 1-naphthol, followed by methylation.

Caption: Proposed Synthesis Route 1 for this compound.

Route 2: N-Arylation of Methylhydrazine

This alternative approach involves the direct coupling of a naphthalene precursor with methylhydrazine.

Caption: Proposed Synthesis Route 2 for this compound.

Potential Biological Activities and Research Areas

Drawing parallels from structurally related compounds, this compound could be investigated for a range of biological activities.

Anticancer Activity

Many naphthalene and hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. Potential mechanisms to investigate include:

-

Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: It may halt cell proliferation at specific checkpoints of the cell cycle.

-

Inhibition of Key Oncogenic Signaling Pathways: Pathways such as PI3K/Akt/mTOR or MAPK are common targets for anticancer agents.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Hydrazone derivatives, in particular, have shown significant antibacterial and antifungal properties. The lipophilic naphthalene moiety could enhance membrane permeability, a desirable feature for antimicrobial drugs.

Anti-inflammatory Activity

Naphthalene derivatives have been explored for their anti-inflammatory potential. The mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.

Suggested Experimental Protocols

To systematically evaluate the potential of this compound, a tiered experimental workflow is proposed.

An In-depth Technical Guide to 1-Methyl-1-naphthalen-1-ylhydrazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for 1-methyl-1-naphthalen-1-ylhydrazine and its derivatives. Due to the limited availability of public research on the specific core compound, this document leverages data from closely related analogs and precursors to provide a foundational understanding for researchers in drug discovery and development.

Introduction

Hydrazine derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities. The incorporation of a naphthalene moiety can enhance the biological efficacy of these molecules. This guide focuses on the synthesis and biological evaluation of this compound and its analogs, providing a basis for further research and development in this area.

Synthesis of Naphthylhydrazine Scaffolds

The synthesis of the core scaffold, 1-naphthylhydrazine, is a critical first step. Two primary methods have been reported:

Method 1: Diazotization and Reduction of 1-Naphthylamine

A common route to 1-naphthylhydrazine involves the diazotization of 1-naphthylamine followed by a reduction step.[1]

-

Step 1: Diazotization: 1-Naphthylamine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 2: Reduction: The diazonium salt is then reduced to 1-naphthylhydrazine. A common reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid.[2]

Method 2: From 1-Naphthol and Hydrazine Hydrate

An alternative synthesis route involves the direct reaction of 1-naphthol with hydrazine hydrate.[1] This method can be performed under normal or elevated pressure in the presence of an inert gas.[1]

Proposed Synthesis of this compound

While specific literature for the direct synthesis of this compound is scarce, a plausible approach involves the methylation of the 1-naphthylhydrazine precursor.

Caption: Proposed synthetic pathway for this compound.

Biological Activities of Analogs and Derivatives

Antioxidant Activity

A study on 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogs demonstrated their potential as antioxidant agents.[3] The antioxidant capacity was evaluated using the ABTS radical scavenging assay, with some analogs showing activity superior to the Trolox standard.[3]

| Compound | EC50 (µg/mL) for ABTS radical scavenging |

| 1-(2-(but-3-ynyl)-5-nitrobenzylidene)-2-methylhydrazine | ~1.7 times more active than Trolox |

| Other nitro-, halo-, methoxy-, and naphthyl-substituted analogs | Varied activities |

| Table 1: Antioxidant activity of selected 1-methylhydrazine analogs.[3] |

Anticancer Activity

Naphthalene-based compounds have been investigated for their anticancer properties.[4][5] For instance, naphthalen-1-yloxyacetamide derivatives have been synthesized and evaluated for their cytotoxicity against MCF-7 breast cancer cells.[4] Some of these compounds induced cell cycle arrest and apoptosis.[4] While not direct analogs, these findings suggest that the naphthalene moiety can be a key pharmacophore in the design of anticancer agents.

Naphthalene-1,4-dione analogs have also been explored as anticancer agents by targeting the Warburg effect.[6]

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial activities.[7] Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which can be synthesized from hydrazone intermediates, have shown promising effects against both Gram-positive and Gram-negative bacteria and fungi.[8]

Experimental Protocols

This section details the general experimental methodologies for the synthesis and evaluation of hydrazine derivatives, based on the available literature for analogous compounds.

General Synthesis of Hydrazones from Naphthyl Acetohydrazide

This protocol describes the synthesis of hydrazone ligands from a naphthyl-containing hydrazide.

Materials:

-

Methyl 2-(naphthalen-1-yl)acetate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of methyl 2-(naphthalen-1-yl)acetate and hydrazine hydrate (1:1 molar ratio) in ethanol is refluxed for six hours.[9][10]

-

The resulting solid is collected by filtration, washed with water and ethanol, to yield the 2-(naphthalen-1-yl)acetohydrazide.[9][10]

-

The acetohydrazide can then be reacted with various aldehydes or ketones to form the corresponding hydrazones.

Caption: General workflow for the synthesis of naphthyl hydrazone derivatives.

Antioxidant Activity Assay (ABTS Method)

This protocol is based on the evaluation of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogs.[3]

Principle: The assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of the test compounds are added to the ABTS•+ solution.

-

The absorbance is measured after a specific incubation time.

-

The percentage inhibition of the ABTS radical is calculated.

-

The EC50 value, the concentration of the compound that causes 50% inhibition, is determined.[3]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for this compound are not yet elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

-

Antioxidant Activity: The hydrazine moiety can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals.[3]

-

Anticancer Activity: Naphthalene derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax) and activation of caspases.[4]

-

Enzyme Inhibition: Hydrazines and hydrazones are known to act as inhibitors of various enzymes, which could be a key aspect of their pharmacological effects.

Caption: Postulated signaling pathways for this compound analogs.

Conclusion and Future Directions

This compound and its derivatives represent a promising area for drug discovery. The synthetic routes to the core scaffold are established, and the biological activities of related analogs suggest potential therapeutic applications in areas such as cancer and diseases associated with oxidative stress.

Future research should focus on the targeted synthesis of this compound and a systematic evaluation of its biological properties. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this scaffold. The development of a diverse library of derivatives will also be essential to establish structure-activity relationships and optimize for potency and selectivity.

References

- 1. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]

- 2. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Literature review of 1-Methyl-1-naphthalen-1-ylhydrazine

Disclaimer: The compound 1-Methyl-1-naphthalen-1-ylhydrazine is not well-documented in publicly available scientific literature. This guide provides a theoretical framework based on established chemical principles and data from analogous compounds. The experimental protocols described are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound is an organic molecule featuring a naphthalene ring system linked to a methylated hydrazine moiety. While specific research on this compound is scarce, its structural components—the naphthalene group and the hydrazine functional group—are present in many biologically active molecules. Hydrazine derivatives are known for a wide range of pharmacological activities, and naphthalene-containing compounds are prevalent in medicinal chemistry.[1][2][3] This guide explores the potential synthesis, predicted properties, and possible biological significance of this compound based on data from structurally related analogs.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound: formation of the C-N bond between the naphthalene ring and the hydrazine nitrogen, and methylation of the substituted nitrogen of a naphthylhydrazine precursor.

Pathway A: N-Methylation of 1-Naphthylhydrazine

This approach involves the direct methylation of commercially available 1-naphthylhydrazine. The key challenge is to achieve selective mono-methylation at the desired nitrogen atom.

A general procedure for the N-methylation of an N-acylhydrazone derivative can be adapted.[4]

-

Reaction Setup: To a solution of 1-naphthylhydrazine (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile (20 mL) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Addition of Methylating Agent: Stir the suspension vigorously for 5 minutes. Subsequently, add a methylating agent like methyl iodide (CH₃I) (5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Pathway B: Buchwald-Hartwig Amination

This modern cross-coupling method allows for the formation of carbon-nitrogen bonds, a key step in this proposed synthesis.[5][6][7] This pathway would involve the palladium-catalyzed coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with methylhydrazine.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides with hydrazines.[8][9]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-bromonaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).

-

Addition of Reagents: Add a strong, non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq). Add anhydrous toluene as the solvent.

-

Addition of Hydrazine: Add methylhydrazine (1.2 eq) to the mixture.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.

Physicochemical and Biological Data of Analogous Compounds

Due to the absence of experimental data for this compound, the properties of its immediate precursor, 1-naphthylhydrazine, and its phenyl analog, 1-methyl-1-phenylhydrazine, are presented for comparative purposes.

Table 1: Physicochemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index |

| 1-Naphthylhydrazine | C₁₀H₁₀N₂ | 158.20 | 117 | 362.9 at 760 mmHg | 1.6392 (estimate) |

| 1-Methyl-1-phenylhydrazine | C₇H₁₀N₂ | 122.17 | N/A (liquid) | 243.3 | 1.574 |

Data sourced from LookChem and Biosynth.[10][11]

Table 2: Biological Activity of Analogous Compounds and Related Structures

| Compound/Class | Biological Activity | Reference |

| 1-Naphthylhydrazine | Antioxidant (radical scavenging), potential anticancer properties (via complexation).[1][2][3] | [1][2][3] |

| 1-Methyl-1-phenylhydrazine | Chemical crosslinking agent, immunosuppressive effects.[10] | [10] |

| 1-Naphthol Derivatives | Antioxidant, acetylcholinesterase inhibitors, carbonic anhydrase inhibitors.[12] | [12] |

| Hydrazone Derivatives | Antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antitubercular. | General class activity |

Predicted Biological Profile and Potential Applications

Based on the activities of its structural analogs, this compound could be a candidate for investigation in several areas of drug discovery and chemical biology.

-

Oncology: The presence of the 1-naphthyl moiety, combined with the hydrazine group, suggests potential for anticancer research. Complexes of 1-naphthylhydrazine have shown the ability to bind to DNA, a mechanism often exploited in cancer therapy.[1][2]

-

Neurodegenerative Diseases: Various 1-naphthol derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12] The naphthalene core of the target compound makes this a plausible area of investigation.

-

Antioxidant and Anti-inflammatory Activity: Both the naphthalene and hydrazine components are associated with antioxidant and radical-scavenging properties.[1][2][3][12] This suggests potential applications in conditions associated with oxidative stress and inflammation.

-

Infectious Diseases: The broader class of hydrazone derivatives, which can be synthesized from hydrazines, possesses a wide spectrum of antimicrobial and antitubercular activities. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel anti-infective agents.

Conclusion

While this compound remains a largely unexplored chemical entity, a systematic approach based on established synthetic methodologies and the known biological activities of its analogs can guide future research. The proposed synthetic routes, particularly the Buchwald-Hartwig amination, offer a plausible and modern approach to its preparation. The predicted biological profile suggests that this compound may hold potential as a scaffold in medicinal chemistry, particularly in the fields of oncology and neuropharmacology. Further synthetic and biological evaluation is warranted to determine the actual properties and potential applications of this compound.

References

- 1. Buy 1-Naphthylhydrazine hydrochloride | 2243-56-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Crystallographic Structure, Theoretical Analysis, Molecular Docking Studies, and Biological Activity Evaluation of Binuclear Ru(II)-1-Naphthylhydrazine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-1-phenylhydrazine | 618-40-6 | FM155165 [biosynth.com]

- 11. 1-Naphthylhydrazine|lookchem [lookchem.com]

- 12. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine, a key intermediate for various research and drug development applications. The outlined procedure is based on established synthetic methodologies for analogous compounds, ensuring a reproducible and efficient approach.

Introduction

This compound is a substituted hydrazine derivative of naphthalene. Hydrazine and its derivatives are important pharmacophores known for a wide range of biological activities. The incorporation of a naphthalene moiety can further modulate the pharmacological profile of the resulting compounds. This protocol details a plausible synthetic route for the preparation of this target compound, intended for use by researchers and scientists in the field of medicinal chemistry and organic synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from the readily available 1-naphthylamine. The proposed pathway involves the diazotization of 1-naphthylamine followed by reduction to form 1-naphthalen-1-ylhydrazine. Subsequent methylation of the hydrazine will yield the final product. This approach is analogous to well-established methods for the synthesis of similar hydrazine derivatives.

Experimental Protocol

Materials and Methods

Materials:

-

1-Naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 1-Naphthalen-1-ylhydrazine

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1 equivalent) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.

-

Dry the crude 1-naphthalen-1-ylhydrazine under vacuum.

Step 2: Synthesis of this compound

-

Methylation: In a round-bottom flask, dissolve the crude 1-naphthalen-1-ylhydrazine (1 equivalent) in acetonitrile.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add methyl iodide (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel to yield the pure product.

Data Summary

The following table summarizes the expected data for the synthesis of this compound. Please note that these are typical values and may vary depending on the experimental conditions.

| Parameter | 1-Naphthalen-1-ylhydrazine | This compound |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₁H₁₂N₂ |

| Molecular Weight | 158.20 g/mol | 172.23 g/mol |

| Appearance | Off-white to pale yellow solid | Yellowish oil or low-melting solid |

| Typical Yield | 70-80% | 60-75% |

| Purity (by HPLC) | >95% | >98% |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Analysis of 1-Methyl-1-naphthalen-1-ylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 1-Methyl-1-naphthalen-1-ylhydrazine. The methodologies described are based on established techniques for structurally similar compounds, including hydrazine and naphthalene derivatives, and are intended to serve as a comprehensive guide for researchers in drug development and related fields. These protocols may require further optimization for specific matrices and instrumentation.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are extrapolated from data for 1-methylnaphthalene and are crucial for the development and optimization of analytical methods.[1][2][3][4]

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C₁₂H₁₂N₂ | - |

| Molar Mass | 184.24 g/mol | - |

| Boiling Point | ~250-260 °C | 1-Methylnaphthalene (240-243 °C)[1][2] |

| Melting Point | Not readily available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetonitrile. | 1-Methylnaphthalene is insoluble in water and soluble in ether and ethanol.[1] |

| Appearance | Expected to be a colorless to pale yellow oily liquid. | 1-Methylnaphthalene is a colorless oily liquid.[1] |

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various sample matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of moderately polar compounds like this compound. The following protocol is adapted from a method for the separation of 1-methyl-1-phenylhydrazine.[5]

Experimental Protocol: HPLC-UV/MS

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent reverse-phase column with low silanol activity).[5]

-

Mobile Phase:

-

Gradient Elution:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection:

-

UV: Diode Array Detector (DAD) monitoring at a wavelength determined by a UV scan of the analyte (a starting point would be ~220 nm and ~280 nm based on the naphthalene chromophore).

-

MS: Electrospray Ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Method Development

Caption: A logical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydrazine group, derivatization is often employed to improve chromatographic performance. The following protocol is based on methods for other hydrazine derivatives.[6][7][8]

Experimental Protocol: GC-MS with Derivatization

-

Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

-

Derivatization Reagent: Acetone. The reaction of methylhydrazine with acetone to form acetone methylhydrazone is a well-established method to improve its volatility and chromatographic properties.[7][8]

-

Derivatization Procedure:

-

Column: HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent polar capillary column).[6]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 260 °C.

-

Ion Source Temperature: 230 °C.[6]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode:

-

Full Scan: Acquire data from m/z 40 to 400 to identify the derivatized compound and any impurities.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.

-

Workflow for GC-MS Analysis with Derivatization

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts can be predicted based on data for 1-methylnaphthalene and 1-methyl-1-phenylhydrazine.[2][9][10][11]

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 300-500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the hydrazine moiety. The methyl protons attached to the nitrogen are expected to appear as a singlet around 3.0-3.5 ppm.[9]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Aromatic carbons are expected in the range of 110-140 ppm, and the methyl carbon signal is anticipated around 20-30 ppm.

-

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| N-CH₃ | ~3.0 - 3.5 | Singlet |

| N-H | Variable (broad) | Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.[12][13]

Experimental Protocol: FTIR

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the oily liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

-

-

Data Acquisition: Scan the sample in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3200 - 3400 | Broad to medium absorption, characteristic of the hydrazine group. |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, medium to weak absorptions. |

| Aliphatic C-H stretch | 2850 - 2960 | Sharp, medium absorptions from the methyl group.[12] |

| Aromatic C=C stretch | 1500 - 1600 | Multiple sharp, medium to strong absorptions. |

| C-N stretch | 1250 - 1350 | Medium absorption. |

| Aromatic C-H bend | 700 - 900 | Strong absorptions, indicative of the substitution pattern on the naphthalene ring. |

Summary of Analytical Techniques

The following table summarizes the recommended analytical techniques for the characterization of this compound.

| Technique | Purpose | Key Parameters |

| HPLC-UV/MS | Separation, Quantification, Purity Assessment | Column: Reverse-phase C18 or similar; Mobile Phase: Acetonitrile/Water gradient with formic acid; Detection: UV (diode array) and/or MS (ESI+). |

| GC-MS | Identification, Quantification (especially for trace analysis) | Derivatization: Acetone; Column: Polar (e.g., WAX); Detection: EI-MS (Scan and/or SIM). |

| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | Solvent: CDCl₃ or DMSO-d₆; provides detailed structural information. |

| FTIR | Functional Group Identification | Identifies key bonds (N-H, C-H, C=C, C-N). |

Signaling Pathway Representation of Analytical Workflow

Caption: An overview of the analytical workflow for the characterization of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1-methyl- (CAS 90-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Separation of Hydrazine, 1-methyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-1-phenylhydrazine(618-40-6) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Methyl-1-naphthalen-1-ylhydrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-naphthalen-1-ylhydrazine is a substituted hydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds, most notably in the Fischer indole synthesis. Its naphthalene moiety provides a scaffold for the construction of benzo[g]indoles, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the Fischer indole synthesis.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the preparation of N-aryl-N-methylhydrazines. A common approach involves the methylation of the corresponding naphthalenylhydrazine or the reduction of an N-nitroso-N-methylnaphthalenamine. Below is a representative protocol based on the reduction of N-methyl-N-nitrosnaphthalen-1-amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Methyl-N-nitrosnaphthalen-1-amine

-

Zinc dust

-

Glacial acetic acid

-

Water

-

40% Sodium hydroxide solution

-

Ether

-

5% Hydrochloric acid solution

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of zinc dust (3.1 gram atoms) in water (300 cc).

-

Vigorously stir the suspension while slowly adding a solution of N-methyl-N-nitrosnaphthalen-1-amine (0.73 mole) in glacial acetic acid (200 cc). Maintain the temperature between 10°C and 20°C using an ice bath.

-

After the addition is complete (approximately 1.5-2 hours), continue stirring for an additional hour at room temperature.

-

Warm the reaction mixture to 80°C on a steam bath.

-

Filter the hot solution to remove unreacted zinc. Wash the zinc residue with three 100-cc portions of a warm 5% hydrochloric acid solution.

-

Cool the combined filtrate and washings and basify with a 40% sodium hydroxide solution until the precipitated zinc hydroxide redissolves.

-

Separate the oily layer of the product. Extract the aqueous layer with two or three 100-cc portions of ether.

-

Combine the oily layer and the ether extracts. Remove the ether by distillation on a steam bath.

-

Distill the residue under reduced pressure to obtain this compound.

Note: This is a generalized procedure adapted from the synthesis of α-methyl-α-phenylhydrazine and may require optimization for the naphthalenyl analog.[1]

Application in Fischer Indole Synthesis

This compound is a valuable reagent in the Fischer indole synthesis, which allows for the preparation of N-methyl-benzo[g]indoles. The reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, followed by acid-catalyzed cyclization.[2][3]

General Workflow for Fischer Indole Synthesis

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocols for Fischer Indole Synthesis

The choice of acid catalyst and reaction conditions is crucial for the success of the Fischer indole synthesis.[3][4] Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.[3]

Protocol 1: Synthesis of 2,3-Dimethyl-1-methyl-1H-benzo[g]indole

This protocol is adapted from a general procedure for the synthesis of 2,3-dimethylindoles using an ionic liquid catalyst.[5]

Materials:

-

This compound hydrochloride

-

Ethyl methyl ketone

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]

-

Methanol

Procedure:

-

In a round bottom flask, combine equivalent moles of this compound hydrochloride and ethyl methyl ketone.

-

Add 20 mol % of [bmim(BF4)] as a catalyst and methanol as the solvent.

-

Reflux the reaction mixture on a water bath for the appropriate time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole Analog from Cyclohexanone

This protocol is based on the reaction of phenylhydrazine with cyclohexanone.[6]

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

N-methyl-2-pyrrolidone (NMP)

-

Oxygen

Procedure:

-

In an oven-dried reaction vessel, charge cyclohexanone and this compound hydrochloride.

-

Reflush the vessel with oxygen (1 atm).

-

Add N-methyl-2-pyrrolidone via syringe.

-

Stir the resulting solution at 140°C for 24 hours.

-

After cooling to room temperature, remove the volatiles under vacuum.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis with various hydrazines and ketones, which can be used as a reference for optimizing reactions with this compound.

| Hydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Cyclohexanone | N-methyl-2-pyrrolidone | 140°C | 24 h | Carbazole | 73 | [6] |

| Phenylhydrazine hydrochloride | 4-Methylcyclohexanone | N-methyl-2-pyrrolidone | 140°C | 24 h | 3-Methyl-carbazole | 80 | [6] |

| Phenylhydrazine hydrochloride | Ethyl methyl ketone | [bmim(BF4)] / Methanol | Reflux | 1 h | 2,3-Dimethylindole | 92 | [5] |

| 4-Methylphenylhydrazine HCl | Ethyl methyl ketone | [bmim(BF4)] / Methanol | Reflux | 1 h | 2,3,5-Trimethylindole | 94 | [5] |

Logical Relationship of Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis involves a series of well-defined steps, starting from the formation of a hydrazone and proceeding through a key[1][1]-sigmatropic rearrangement.

Caption: Key steps in the Fischer indole synthesis mechanism.

Conclusion

This compound is a valuable precursor for the synthesis of N-methyl-benzo[g]indoles via the Fischer indole synthesis. The provided protocols, adapted from related syntheses, offer a solid foundation for researchers to develop and optimize the synthesis of these important heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to the specific aldehyde or ketone used, allowing for the generation of a diverse range of substituted benzo[g]indoles for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for 1-Methyl-1-naphthalen-1-ylhydrazine

Disclaimer

Extensive literature searches for "1-Methyl-1-naphthalen-1-ylhydrazine" did not yield any specific biological data, established experimental protocols, or characterized signaling pathways for this exact molecule. The information presented herein is therefore hypothetical and constructed as a representative template based on the known activities of structurally related hydrazine and naphthalene-containing compounds. These protocols are intended to serve as a starting point for researchers and should be adapted and validated extensively.

Introduction

Hydrazine derivatives are a class of organic compounds with significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The naphthalene moiety is a common scaffold in drug discovery, known to interact with various biological targets. This document provides a hypothetical framework for the initial investigation of the biological activities of the novel compound this compound. The proposed experiments are designed to evaluate its potential antioxidant and cytotoxic effects.

Hypothetical Biological Activities and Mechanisms

Based on the activities of related compounds, this compound is postulated to exhibit the following biological effects:

-

Antioxidant Activity: The hydrazine group may act as a hydrogen donor or electron scavenger, neutralizing free radicals.

-

Cytotoxicity in Cancer Cells: Naphthalene derivatives have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the induction of oxidative stress and modulation of key signaling pathways.

A hypothetical signaling pathway for the proposed cytotoxic activity of this compound is presented below.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol (e.g., 10 mM).

-

Prepare serial dilutions of the compound in methanol to achieve a range of concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Prepare similar dilutions of ascorbic acid.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution or ascorbic acid dilution.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

Data Presentation:

| Compound Concentration (µM) | % DPPH Scavenging (Mean ± SD) |

| 1 | Hypothetical Data |

| 10 | Hypothetical Data |

| 50 | Hypothetical Data |

| 100 | Hypothetical Data |

| 250 | Hypothetical Data |

| 500 | Hypothetical Data |

| Ascorbic Acid (100 µM) | Hypothetical Data |

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa cells).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM) and serially dilute it in culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare similar dilutions for doxorubicin.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound or doxorubicin. Include a vehicle control (medium with DMSO).

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

Data Presentation:

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0.1 | Hypothetical Data |

| 1 | Hypothetical Data |

| 10 | Hypothetical Data |

| 50 | Hypothetical Data |

| 100 | Hypothetical Data |

| Doxorubicin (10 µM) | Hypothetical Data |

Experimental Workflow

The following diagram illustrates the proposed workflow for the initial screening of this compound.

Caption: Workflow for the initial biological evaluation of the compound.

Conclusion

The provided application notes and protocols offer a foundational approach for investigating the potential biological activities of the novel compound this compound. It is imperative to reiterate that these are template protocols and require rigorous optimization and validation in a laboratory setting. Further studies, including mechanism of action elucidation and in vivo testing, would be necessary to fully characterize the pharmacological profile of this compound.

Application Notes and Protocols for the Derivatization of 1-Methyl-1-naphthalen-1-ylhydrazine for Ultrasensitive Analysis by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1-naphthalen-1-ylhydrazine is a hydrazine derivative of potential interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for its development and safety assessment. Hydrazines are known to be reactive and can be challenging to analyze directly due to their polarity and potential instability.[1] Derivatization is a common strategy to improve their chromatographic retention, stability, and ionization efficiency for mass spectrometric detection.[2][3] This application note provides a detailed protocol for the derivatization of this compound with p-anisaldehyde to form a stable hydrazone, enabling sensitive quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of Derivatization

The core principle of this method is the reaction of the hydrazine functional group of this compound with the aldehyde group of p-anisaldehyde. This condensation reaction, typically carried out under mild acidic conditions, results in the formation of a stable hydrazone derivative. The resulting derivative exhibits enhanced hydrophobicity, leading to better retention on reversed-phase chromatography columns, and the introduced aromatic moiety can improve ionization efficiency in the mass spectrometer, thereby increasing the sensitivity of the analysis.[2][4]

Experimental Protocols

1. Materials and Reagents

-

This compound (Analyte)

-

p-Anisaldehyde (Derivatizing Agent)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Internal Standard (IS): Isotopically labeled this compound or a structurally similar hydrazine derivative.

-

Stock solutions of analyte and IS (1 mg/mL in Methanol)

-

Working standard solutions prepared by serial dilution of the stock solutions.

-

Sample matrix (e.g., plasma, urine)

2. Derivatization Protocol

This protocol is adapted from established methods for hydrazine derivatization.[4][5]

-

Sample Preparation:

-

To 100 µL of the sample (e.g., plasma, urine, or a solution of the analyte in a suitable solvent), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation (for biological matrices):

-

Add 300 µL of cold acetonitrile to the sample to precipitate proteins.[5]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

-

Derivatization Reaction:

-

Prepare a fresh solution of p-anisaldehyde at 10 mg/mL in methanol.

-

To the supernatant from the previous step, add 50 µL of the p-anisaldehyde solution.

-

Add 10 µL of 1% formic acid in methanol to catalyze the reaction.

-

Incubate the mixture at 60°C for 30 minutes.[6]

-

-

Final Sample Preparation for Injection:

-

After incubation, evaporate the solvent under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the derivatized analyte.

-

Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

1. Instrumentation

-